4-氯-2-碘噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

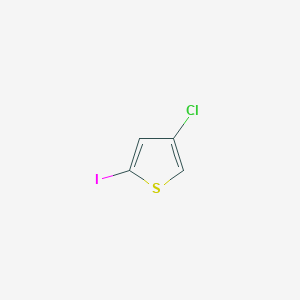

4-Chloro-2-iodothiophene is a chemical compound with the molecular formula C4H2ClIS . It is a member of the thiophene family, which are heterocyclic organic compounds.

Synthesis Analysis

The synthesis of 4-Chloro-2-iodothiophene involves a process known as the halogen dance reaction . This reaction was utilized for the preparation of iodothiophenes, starting from a set of dihalo-substituted thiophenes . The reaction proceeded readily when starting thiophenes were treated with LDA at –78°C .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-iodothiophene consists of a five-membered ring containing four carbon atoms and one sulfur atom . The ring is substituted with a chlorine atom and an iodine atom .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-iodothiophene are primarily based on the halogen dance (HD) reaction . This reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The driving force for HD reactions is the formation of the most stable Li-intermediate, with the lithium atom residing at the most acidic C–H position .科学研究应用

Organic Synthesis

4-Chloro-2-iodothiophene is a valuable building block in organic synthesis. It is particularly useful in the Halogen Dance Reaction (HDR) , which allows for the selective functionalization of thiophenes . This reaction is crucial for synthesizing various polyhalogenated thiophene derivatives that serve as intermediates in the preparation of more complex molecules. The presence of both chlorine and iodine atoms makes it a versatile reagent for further transformations, such as cross-coupling reactions, which are pivotal in creating pharmaceuticals, agrochemicals, and advanced materials.

Pharmaceutical Research

In pharmaceutical research, 4-Chloro-2-iodothiophene is employed to synthesize thiophene derivatives that exhibit a wide range of biological activities . These activities include anticancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to undergo electrophilic aromatic substitution facilitates the introduction of various functional groups, enabling the design of novel drugs with improved efficacy and reduced side effects.

Materials Science

The application of 4-Chloro-2-iodothiophene in materials science is significant, especially in the development of organic semiconductors . Thiophene derivatives are known for their excellent optical and conductive properties, making them ideal for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s halogen atoms can be used to modulate the electronic properties of these materials, enhancing their performance in electronic devices.

Polymer Chemistry

In polymer chemistry, 4-Chloro-2-iodothiophene serves as a monomer for creating regioregular polythiophenes . These polymers are known for their high conductivity and are used in various applications, including solar cells and sensors. The halogen atoms on the thiophene ring facilitate the polymerization process and allow for the fine-tuning of the polymer’s properties.

Analytical Chemistry

4-Chloro-2-iodothiophene is utilized in analytical chemistry as a standard for calibrating analytical instruments . Its well-defined structure and properties make it an excellent reference compound for validating the performance of chromatographic and spectroscopic methods, ensuring the accuracy and reliability of analytical results.

Agricultural Chemistry

In the field of agricultural chemistry, thiophene derivatives, including those derived from 4-Chloro-2-iodothiophene, are explored for their herbicidal properties . The ability to synthesize a variety of thiophene-based compounds allows researchers to develop new herbicides with specific modes of action, potentially leading to more effective and environmentally friendly weed control solutions.

Environmental Science

Lastly, 4-Chloro-2-iodothiophene is investigated in environmental science for its role in the photodegradation of pollutants . Its derivatives can be used to create catalysts that degrade harmful organic compounds in water, contributing to the purification of contaminated environmental sites and the overall reduction of pollution.

作用机制

Target of Action

4-Chloro-2-iodothiophene is a polyhalogenated thiophene derivative . These compounds have gained increased interest in many fields of science and industry due to their potential for further synthesis of new molecular structures . The primary targets of 4-Chloro-2-iodothiophene are likely to be the molecular structures that it helps synthesize .

Mode of Action

The mode of action of 4-Chloro-2-iodothiophene involves a process known as the halogen dance (HD) reaction . This reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The HD reaction involving treatment of halogenated heteroaromatic compounds with LDA leads to the formation of rearranged lithiated intermediates .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-2-iodothiophene involve the synthesis of various polyhalo-substituted thiophene carbaldehydes via insertion of a carbene into C–H bonds of substituted thiophenes . This process leads to the formation of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .

Result of Action

The result of the action of 4-Chloro-2-iodothiophene is the synthesis of a number of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes . These compounds can be used as building blocks in numerous chemical transformations .

未来方向

Thiophene derivatives, including 4-Chloro-2-iodothiophene, have gained increased interest in many fields of science and industry . They can be utilized for further synthesis of new molecular structures . Future research may focus on developing more efficient and environmentally friendly synthetic methods .

属性

IUPAC Name |

4-chloro-2-iodothiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClIS/c5-3-1-4(6)7-2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNHNGPOTPARPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClIS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2593143.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2593153.png)

![Tert-butyl 4-[(4-ethyl-1,3-thiazol-2-yl)amino]piperidine-1-carboxylate;hydrochloride](/img/structure/B2593154.png)

![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593162.png)

![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2593166.png)